![molecular formula C12H12N6O3 B2739926 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034546-84-2](/img/structure/B2739926.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance .
Antibacterial Activity
The compound has shown promising antibacterial activity . In particular, some derivatives of the compound exhibited superior antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Medicinal Chemistry
Nitrogen-containing heterocyclic compounds, such as this one, are found in numerous natural products exhibiting immense biological activities . They are the basic backbone of many physiologically active compounds and drugs .
Pharmaceutical Applications
In addition to biologically active natural products, some synthetic nitrogen-containing heterocyclic compounds have become popular drugs . Examples include chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .
Treatment of Various Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Material Science Applications
These types of compounds have various applications in the material sciences fields as well .
Mechanism of Action
Target of Action
The compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, is a derivative of the triazolo[4,3-a]pyrazine class . This class of compounds has been found to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Therefore, the primary targets of this compound are likely bacterial cells.
Mode of Action
While the exact mode of action of this specific compound is not detailed in the available literature, it is known that many antibacterial agents work by inhibiting essential bacterial processes. For instance, they may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The compound’s interaction with its targets leads to the inhibition of these essential processes, resulting in bacterial cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its mode of action. Given its antibacterial activity, it likely affects pathways involved in cell wall synthesis, protein synthesis, or DNA replication in bacteria. The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved through its interaction with bacterial cells and its disruption of essential bacterial processes . In particular, some compounds in the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities .
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)11(19)14-6-9-15-16-10-12(20-2)13-3-4-18(9)10/h3-5H,6H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWDZAOIQPLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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